Sivelestat

Description

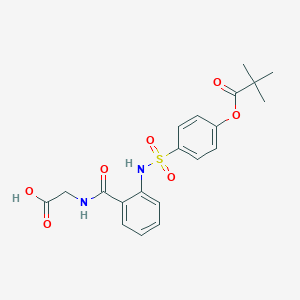

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGNGJJLZOIYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048304 | |

| Record name | Sivelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127373-66-4, 331731-18-1 | |

| Record name | Sivelestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127373-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sivelestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127373664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sivelestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12863 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sivelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 331731-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIVELESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWI62G0P59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adalimumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sivelestat in Inflammatory Diseases

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Sivelestat is a synthetic, potent, and selective inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of various inflammatory diseases.[1][2][3] Its primary clinical application is in the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome (SIRS).[1][4][5] This technical guide elucidates the core mechanism of action of this compound, detailing its direct inhibitory effects and its subsequent modulation of critical downstream signaling pathways. By preventing the proteolytic activity of NE, this compound mitigates tissue damage, reduces inflammatory cell infiltration, and suppresses the overwhelming inflammatory cascade. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key preclinical and clinical studies, and detailed experimental protocols to facilitate further research and development in this area.

Introduction to this compound and Inflammatory Diseases

Inflammatory diseases, particularly acute conditions like ALI and ARDS, are characterized by an excessive and dysregulated inflammatory response.[3] Neutrophils, as first responders of the innate immune system, play a central role in this process. Upon activation, they release a variety of potent mediators, including neutrophil elastase (NE).[1] While NE is crucial for pathogen clearance and tissue debridement, its excessive activity leads to the degradation of extracellular matrix proteins (e.g., elastin), damaging the structural integrity of tissues like the lung's air-blood barrier.[1][2] This enzymatic damage exacerbates inflammation, increases vascular permeability, and contributes to organ dysfunction.[2]

This compound (sodium salt hydrate) is a specific, competitive inhibitor of NE.[1][6] By binding to the active site of NE, this compound blocks its proteolytic function, thereby protecting tissues from enzyme-mediated injury.[1] Its targeted action makes it a valuable therapeutic agent for conditions driven by excessive neutrophil activity.[4][7]

Core Mechanism of Action: Selective Neutrophil Elastase Inhibition

The fundamental mechanism of this compound is its direct and selective inhibition of neutrophil elastase. During an inflammatory response, activated neutrophils infiltrate tissues and release NE from their azurophilic granules. Unchecked, NE degrades vital structural proteins, leading to tissue destruction. This compound intervenes by binding reversibly to NE, neutralizing its enzymatic activity and preventing downstream pathological consequences.

Modulation of Key Signaling Pathways

Beyond direct enzyme inhibition, this compound's therapeutic effects are mediated through the modulation of several intracellular signaling pathways that govern inflammation, oxidative stress, and cell survival.

Inhibition of Pro-inflammatory Pathways

This compound attenuates the inflammatory response by downregulating key pro-inflammatory signaling cascades.

-

JNK/NF-κB Pathway: The c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways are central to the transcription of pro-inflammatory cytokines. Studies show that this compound administration markedly inhibits the activation of the JNK/NF-κB pathway, leading to reduced production of cytokines like TNF-α, IL-1β, and IL-8.[3][8]

-

PI3K/AKT/mTOR Pathway: This pathway is involved in cell survival, proliferation, and inflammation. Neutrophil elastase can activate the PI3K/AKT/mTOR pathway, which in turn upregulates adhesion molecules such as VCAM-1 and ICAM-1, promoting neutrophil adhesion to the endothelium.[4][9] this compound has been shown to inhibit this signaling cascade, thereby reducing the expression of these adhesion molecules and subsequent neutrophil infiltration.[4][9]

Activation of Anti-inflammatory and Anti-oxidative Pathways

This compound also exerts protective effects by activating endogenous defense mechanisms.

-

Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound treatment promotes the nuclear translocation of Nrf2, leading to the upregulation of its target gene, heme oxygenase-1 (HO-1).[3][8] This activation enhances the cellular antioxidant capacity, reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA) while increasing levels of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][8][10]

-

ACE2/Ang-(1–7)/Mas Receptor Axis: In the context of lung injury, the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1–7)/Mas receptor axis is known to be protective. Recent findings indicate that this compound's therapeutic effect on LPS-induced ALI is associated with the up-regulation of ACE2 and Ang-(1–7) expression, which contributes to the reduction of inflammatory cytokines.[2]

Quantitative Efficacy Data

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Preclinical Data

| Parameter | Model | Treatment | Result | Reference |

| Inflammatory Cytokines | ||||

| Serum TNF-α | LPS-induced ALI in rats | This compound (10 & 30 mg/kg) | Significant dose-dependent decrease vs. LPS group | [2] |

| Serum IL-6 | LPS-induced ALI in rats | This compound (10 & 30 mg/kg) | Significant dose-dependent decrease vs. LPS group | [2] |

| IL-8 mRNA expression | TNF-α stimulated A549 cells | This compound (100 µg/ml) | Significant inhibition of IL-8 mRNA expression | [11] |

| Oxidative Stress Markers | ||||

| MDA Levels (Lung) | K. pneumoniae-ALI in rats | This compound | Significantly lower vs. ALI group | [3][8] |

| SOD Levels (Lung) | K. pneumoniae-ALI in rats | This compound | Significantly higher vs. ALI group | [3][8] |

| GSH-Px Levels (Lung) | K. pneumoniae-ALI in rats | This compound | Significantly higher vs. ALI group | [3][8] |

| Psoriasis Model | ||||

| CD3+ T-lymphocytes | Imiquimod-induced psoriasis in mice | This compound Cream | 1.8–2.2 times lower than control | [12] |

| Ki-67+ cells (Proliferation) | Imiquimod-induced psoriasis in mice | This compound Cream | 2.3–2.9 times lower than control | [12] |

Clinical Data

| Outcome Measure | Patient Population | Result | Reference |

| Mortality | |||

| 90-day Mortality | Mild to moderate ARDS with SIRS | Hazard Ratio: 0.51 (this compound vs. Placebo) | [5] |

| Overall Mortality | Sepsis patients with ARDS | Odds Ratio: 0.63 (this compound vs. Control) | [13] |

| Oxygenation | |||

| PaO₂/FiO₂ Ratio (Day 3) | Mild to moderate ARDS with SIRS | 41% improvement in this compound group vs. 16% in placebo group | [5] |

| PaO₂/FiO₂ Ratio (Day 7) | Sepsis patients with ARDS | Significantly improved vs. control | [13] |

| Ventilation & ICU Stay | |||

| Duration of Mechanical Ventilation | Mild to moderate ARDS with SIRS | Median 104.0 hours vs. 170.3 hours for placebo | [5] |

| Duration of Mechanical Ventilation | Sepsis patients with ARDS | Standardized Mean Difference: -0.58 days | [13] |

| Length of ICU Stay | Sepsis patients with ARDS | Standardized Mean Difference: -0.76 days | [13] |

Key Experimental Methodologies

The mechanisms of this compound have been elucidated through various well-established experimental models.

In Vivo Model: LPS-Induced Acute Lung Injury in Rats

This model is frequently used to study the pathogenesis of gram-negative bacteria-induced ARDS.

-

Animals: Male Sprague-Dawley rats.

-

Induction: Animals are anesthetized, and lipopolysaccharide (LPS) from E. coli is instilled intratracheally to induce lung injury.

-

Treatment Protocol: this compound (e.g., 10 or 30 mg/kg) or a vehicle control is administered, typically via intravenous or intraperitoneal injection, at a specified time point relative to LPS challenge.[2]

-

Outcome Measures:

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to measure total cell count, neutrophil percentage, and protein concentration (as an indicator of permeability).

-

Histopathology: Lung tissues are harvested, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess lung injury scores based on edema, inflammation, and alveolar damage.

-

Cytokine Analysis: Serum and BALF levels of TNF-α and IL-6 are quantified using ELISA kits.[2]

-

Wet/Dry Ratio: Lung tissue is weighed before and after drying to determine the extent of pulmonary edema.

-

In Vitro Cell-Based Assays

Cell culture models are used to dissect molecular mechanisms in a controlled environment.

-

Cell Lines:

-

RAW264.7 (Murine Macrophages): Used to study inflammatory responses to LPS.[2]

-

HPMECs (Human Pulmonary Microvascular Endothelial Cells): Used to investigate endothelial barrier dysfunction and inflammatory activation.[3][8]

-

A549 (Human Alveolar Epithelial Type II-like cells): Used to assess chemokine production from the alveolar epithelium.[11]

-

-

Stimulation: Cells are stimulated with agents like LPS or TNF-α to mimic an inflammatory state.

-

Treatment: this compound is added to the culture medium at various concentrations before or after stimulation.

-

Assays:

Biochemical and Molecular Assays

These assays are used to probe the status of specific signaling pathways.

-

Western Blotting: Used to determine the protein expression and phosphorylation status of key signaling molecules (e.g., p-JNK, p-p65, Nrf2, HO-1, p-AKT).[3][8] Cell lysates or tissue homogenates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

-

Immunofluorescence: Allows for the visualization of protein localization within cells. For example, it is used to demonstrate the nuclear translocation of NF-κB or Nrf2 upon stimulation and treatment.[3][8]

Conclusion

This compound exerts its therapeutic effects in inflammatory diseases through a multi-faceted mechanism of action. Its core function as a selective neutrophil elastase inhibitor directly prevents tissue degradation and curtails the destructive enzymatic cascade initiated by activated neutrophils.[1] Furthermore, this compound actively modulates critical intracellular signaling pathways, suppressing pro-inflammatory JNK/NF-κB and PI3K/AKT/mTOR signaling while promoting the protective Nrf2/HO-1 and ACE2/Ang-(1–7)/Mas receptor pathways.[2][3][4][8] This dual action—direct enzyme inhibition and downstream signal modulation—results in a potent anti-inflammatory and anti-oxidative effect, which has been validated by a robust body of preclinical and clinical evidence, particularly in the context of ALI and ARDS. The detailed understanding of these mechanisms provides a strong rationale for its clinical use and for the exploration of its therapeutic potential in other neutrophil-driven inflammatory conditions.

References

- 1. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 2. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. Treatment with this compound sodium of acute respiratory distress syndrome induced by chemical pneumonitis: A report of three cases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.plos.org [journals.plos.org]

- 10. A neutrophil elastase inhibitor, this compound, attenuates sepsis-induced acute kidney injury by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of this compound, a new elastase inhibitor, on IL-8 and MCP-1 production from stimulated human alveolar epithelial type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical efficacy investigation of human neutrophil elastase inhibitor this compound in animal model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound for septic patients with acute respiratory distress syndrome: a systematic review and meta-analysis of a deadly duo - PMC [pmc.ncbi.nlm.nih.gov]

Molecular interactions of Sivelestat with human neutrophil elastase

An In-depth Technical Guide on the Molecular Interactions of Sivelestat with Human Neutrophil Elastase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between this compound, a selective inhibitor, and its target, human neutrophil elastase (HNE). The content herein delves into the mechanism of inhibition, quantitative binding data, and the experimental methodologies used to elucidate these interactions.

Introduction to Human Neutrophil Elastase and this compound

Human neutrophil elastase (HNE) is a 29.5 kDa serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it plays a crucial role in the degradation of various extracellular matrix proteins, including elastin.[1][2] While essential for host defense, unregulated HNE activity can lead to significant tissue damage and is implicated in the pathogenesis of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute lung injury (ALI), and acute respiratory distress syndrome (ARDS).[1][2]

This compound is a synthetic, low-molecular-weight, and specific inhibitor of HNE.[3][4] It functions as a competitive inhibitor, targeting the enzymatic activity of HNE to mitigate its destructive effects.[5] Clinically, this compound is used for the treatment of ALI and ARDS associated with systemic inflammatory response syndrome (SIRS).[2][6]

Molecular Mechanism of Inhibition

This compound exerts its therapeutic effect by directly binding to the active site of human neutrophil elastase, thereby preventing the enzyme from degrading its natural substrates like elastin.[2] The interaction is characterized as competitive, meaning this compound vies with the substrate for access to the enzyme's active site.[5]

The molecular structure of this compound is critical to its inhibitory function. It is thought that this compound acylates the active site serine residue (Ser-195) of HNE, forming a stable but reversible complex that effectively blocks the enzyme's proteolytic activity.[1] This specificity for neutrophil elastase over other proteases, such as pancreatic elastase, is a key therapeutic attribute, minimizing off-target effects.[2]

Figure 1: Mechanism of HNE inhibition by this compound.

Quantitative Data on this compound-HNE Interaction

The potency of this compound as an HNE inhibitor has been quantified through various biochemical assays. The key parameters, half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), define its efficacy at the molecular level.

| Parameter | Value | Species | Notes | Reference |

| IC50 | 44 nM | Human | Competitive inhibitor of human neutrophil elastase. | [5] |

| IC50 | 19-49 nM | Human | Potent, selective, substrate competitive neutrophil elastase inhibitor. | |

| Ki | 200 nM | Human | Competitive inhibitor of human neutrophil elastase. | [5] |

| IC50 | 5.6 µM | Porcine | Demonstrates selectivity for leukocyte elastase over pancreas elastase. |

Experimental Protocols

The characterization of the this compound-HNE interaction relies on a combination of biochemical, biophysical, and computational methods.

Enzyme Kinetics Assay for IC50 and Ki Determination

This method is fundamental for quantifying the inhibitory potency of this compound.

-

Principle: The rate of HNE-catalyzed hydrolysis of a chromogenic or fluorogenic substrate is measured in the presence and absence of this compound. The reduction in enzymatic activity is used to calculate IC50 and Ki values.

-

Materials:

-

Purified Human Neutrophil Elastase

-

HNE-specific chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide)

-

This compound (various concentrations)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader (spectrophotometer)

-

-

Procedure:

-

A solution of HNE is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period at a constant temperature (e.g., 25°C).

-

The enzymatic reaction is initiated by the addition of the HNE substrate.

-

The change in absorbance (due to the release of p-nitroaniline) is monitored kinetically over time using a microplate reader at 405 nm.

-

The initial reaction velocities (rates) are calculated from the linear portion of the progress curves.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

To determine the Ki value, the assay is repeated with multiple substrate concentrations, and the data are analyzed using Michaelis-Menten kinetics, often visualized with a Lineweaver-Burk plot.

-

Figure 2: Workflow for enzyme kinetic analysis.

Computational Modeling: Molecular Docking

In silico methods are used to predict and visualize the binding mode of this compound within the HNE active site.

-

Principle: Molecular docking algorithms predict the preferred orientation of a ligand (this compound) when bound to a receptor (HNE) to form a stable complex. This helps in understanding the specific molecular interactions.

-

Methodology:

-

Structure Preparation: The 3D crystal structure of HNE is obtained from a protein database (e.g., PDB ID: 1B0F).[7] The 3D structure of this compound is generated and optimized.

-

Binding Site Definition: The active site of HNE, typically centered around the catalytic triad (His-57, Asp-102, Ser-195), is defined as the target for docking.

-

Docking Simulation: Using software like CHARMM Dock (CDOCK), this compound is docked into the defined binding site of HNE.[6] The program generates multiple possible binding poses.

-

Analysis: The resulting poses are scored and ranked. The top-ranked pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and HNE amino acid residues.[6]

-

Signaling Pathway Modulation

The therapeutic effects of this compound extend beyond the simple inhibition of elastolysis. By blocking HNE, this compound interferes with inflammatory signaling pathways that are pathologically activated by the protease. HNE is known to contribute to inflammation by activating signaling cascades like the NF-κB pathway.[8][9] this compound administration has been shown to inhibit NF-κB activity, thereby reducing the expression of pro-inflammatory cytokines and mediators.[8][9]

References

- 1. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 3. Frontiers | The neutrophil elastase inhibitor, this compound, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]

- 4. The neutrophil elastase inhibitor, this compound, attenuates acute lung injury in patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. A neutrophil elastase inhibitor, this compound, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Sivelestat's Dichotomous Regulation of the PI3K/AKT/mTOR Signaling Pathway: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sivelestat, a selective neutrophil elastase inhibitor, demonstrates a complex and context-dependent interaction with the critical PI3K/AKT/mTOR signaling pathway. This guide synthesizes current research to provide a detailed technical overview of this compound's bimodal effects, acting as both an inhibitor and an activator of this pathway in different pathophysiological settings. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling cascades and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The PI3K/AKT/mTOR Pathway and this compound

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in a wide range of diseases, from cancer to inflammatory disorders.

This compound is a synthetic inhibitor of neutrophil elastase, a serine protease released by neutrophils during inflammation that can cause significant tissue damage. While its primary mechanism of action is the direct inhibition of neutrophil elastase, emerging evidence reveals that this compound also modulates key intracellular signaling pathways, including the PI3K/AKT/mTOR cascade. Intriguingly, the effect of this compound on this pathway appears to be dichotomous, exhibiting both inhibitory and activatory roles depending on the cellular and disease context.

This guide will explore these opposing effects, focusing on two key research areas: the inhibition of the PI3K/AKT/mTOR pathway by this compound in the context of acute lung injury (ALI) and its activation in sepsis-induced myocardial dysfunction.

Data Presentation: this compound's Quantitative Impact on PI3K/AKT/mTOR Signaling

The following tables summarize the quantitative data from studies investigating the effects of this compound on the PI3K/AKT/mTOR pathway and related inflammatory markers.

Table 1: Inhibitory Effects of this compound in a Rat Model of Acute Lung Injury (ALI)[1][2]

| Parameter | Control Group | LPS-Induced ALI Group | This compound (Low Dose) + LPS Group | This compound (Medium Dose) + LPS Group | This compound (High Dose) + LPS Group |

| Lung Wet/Dry (W/D) Ratio | 4.5 ± 0.5 | 7.8 ± 0.8 | 7.1 ± 0.7# | 6.5 ± 0.6# | 5.8 ± 0.5# |

| Lung Injury Score | 0.5 ± 0.2 | 3.5 ± 0.4 | 2.8 ± 0.3# | 2.2 ± 0.3# | 1.5 ± 0.2# |

| Serum TNF-α (pg/mL) | 25 ± 5 | 150 ± 15 | 120 ± 12# | 90 ± 10# | 60 ± 8# |

| Serum IL-8 (pg/mL) | 15 ± 3 | 100 ± 10 | 80 ± 8# | 60 ± 7# | 40 ± 5# |

| Lung Tissue p-AKT/AKT Ratio | (Baseline) | Significantly Increased | Significantly Decreased# | Significantly Decreased# | Significantly Decreased# |

| Lung Tissue p-mTOR/mTOR Ratio | (Baseline) | Significantly Increased | Significantly Decreased# | Significantly Decreased# | Significantly Decreased# |

*P < 0.05 vs. Control Group; #P < 0.05 vs. LPS-Induced ALI Group

Table 2: Activatory Effects of this compound in a Rat Model of Sepsis-Induced Myocardial Dysfunction[3]

| Parameter | Control Group | Sepsis Group | This compound + Sepsis Group |

| H9c2 Cell Viability (%) | 100 | ~60 | ~85# |

| H9c2 Cell Apoptosis Rate (%) | ~5 | ~30 | ~15# |

| Serum cTnT (ng/mL) | (Baseline) | Significantly Increased | Significantly Decreased# |

| Serum TNF-α (pg/mL) | (Baseline) | Significantly Increased | Significantly Decreased# |

| Serum IL-1β (pg/mL) | (Baseline) | Significantly Increased | Significantly Decreased# |

| Heart Tissue p-AKT/AKT Ratio | (Baseline) | Significantly Decreased | Significantly Increased# |

| Heart Tissue p-mTOR/mTOR Ratio | (Baseline) | Significantly Decreased* | Significantly Increased# |

*P < 0.05 vs. Control Group; #P < 0.05 vs. Sepsis Group

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data presentation.

Animal Model of Acute Lung Injury (ALI)[1][2]

-

Animal Strain: Male Sprague-Dawley rats (200-250g).

-

Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week prior to experimentation.

-

Induction of ALI: Rats are anesthetized, and a midline cervical incision is made to expose the trachea. Lipopolysaccharide (LPS) from Escherichia coli (O55:B5) is instilled intratracheally at a dose of 5 mg/kg body weight to induce ALI. The control group receives an equivalent volume of sterile saline.

-

This compound Administration: this compound is administered via intraperitoneal injection at varying doses (e.g., low, medium, high dose) 1 hour prior to LPS instillation.

-

Sample Collection: 6 hours after LPS administration, animals are euthanized. Blood samples are collected for serum analysis of cytokines. Lung tissues are harvested for wet/dry weight ratio determination, histological analysis, and Western blotting.

Animal Model of Sepsis-Induced Myocardial Dysfunction[3]

-

Animal Strain: Male Sprague-Dawley rats (250-300g).

-

Induction of Sepsis: Sepsis is induced by cecal ligation and puncture (CLP). Briefly, under anesthesia, a midline laparotomy is performed, the cecum is isolated, ligated below the ileocecal valve, and punctured twice with an 18-gauge needle. A small amount of feces is extruded. The cecum is then returned to the peritoneal cavity, and the abdomen is closed. Sham-operated control animals undergo the same procedure without ligation and puncture.

-

This compound Administration: this compound (e.g., 10 mg/kg) is administered intravenously immediately after the CLP procedure.

-

Sample Collection: At 24 hours post-CLP, rats are euthanized. Blood is collected for serum biomarker analysis. Hearts are excised for histological examination and Western blot analysis of signaling proteins.

Cell Culture and In Vitro Model of Myocardial Injury[3]

-

Cell Line: H9c2 rat cardiomyoblasts.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Injury: To mimic septic conditions in vitro, H9c2 cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

This compound Treatment: this compound (e.g., 100 µM) is added to the culture medium 1 hour prior to LPS stimulation.

-

Assays: Cell viability is assessed using the MTT assay. Apoptosis is quantified by flow cytometry using Annexin V/Propidium Iodide staining. Protein expression is analyzed by Western blotting.

Western Blotting

-

Protein Extraction: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on 10% polyacrylamide gels and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting total and phosphorylated forms of PI3K, AKT, and mTOR, as well as β-actin as a loading control. Recommended antibody dilutions typically range from 1:1000 to 1:2000.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA)[1][2]

-

Sample Preparation: Serum samples are collected and centrifuged to remove cellular debris.

-

Assay Procedure: The concentrations of inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in the serum are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolating from the standard curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway in ALI.

Caption: this compound's activatory effect on the PI3K/AKT/mTOR pathway in myocardial dysfunction.

Experimental Workflow Diagrams

Caption: Experimental workflow for the in vivo Acute Lung Injury (ALI) model.

Caption: Experimental workflow for the in vitro myocardial injury model.

Discussion and Future Directions

The evidence presented in this guide highlights a fascinating duality in the function of this compound concerning the PI3K/AKT/mTOR pathway. In the context of LPS-induced acute lung injury, this compound appears to exert a protective effect by inhibiting this pro-inflammatory and pro-survival pathway. This leads to a reduction in inflammation and potentially the induction of apoptosis in harmful inflammatory cells.

Conversely, in sepsis-induced myocardial dysfunction, this compound demonstrates a cardioprotective role by activating the PI3K/AKT/mTOR pathway. This activation is associated with enhanced cardiomyocyte survival and a reduction in apoptosis, thereby preserving cardiac function in the face of septic stress.

This paradoxical effect underscores the intricate and context-specific nature of cellular signaling. The differential outcomes may be attributable to a variety of factors, including:

-

Cell-Type Specificity: The downstream effects of PI3K/AKT/mTOR activation can vary significantly between different cell types (e.g., inflammatory cells in the lung versus cardiomyocytes in the heart).

-

Disease Microenvironment: The specific inflammatory milieu and cellular stressors present in ALI versus sepsis-induced myocardial dysfunction may dictate how this compound influences the pathway.

-

Off-Target Effects: While this compound is a known neutrophil elastase inhibitor, it may have other, as-yet-uncharacterized molecular targets that contribute to its effects on signaling pathways.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which this compound interacts with the components of the PI3K/AKT/mTOR pathway.

-

Investigating the role of neutrophil elastase itself in the regulation of this pathway in different disease models.

-

Exploring the therapeutic potential of targeting this pathway with this compound in a wider range of inflammatory and cardiovascular diseases.

A comprehensive understanding of this compound's bimodal regulation of the PI3K/AKT/mTOR pathway will be crucial for its optimal clinical application and for the development of novel therapeutic strategies that target this critical signaling cascade.

Sivelestat's Modulation of the JNK/NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sivelestat, a selective neutrophil elastase inhibitor, has demonstrated significant anti-inflammatory properties, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3] Its therapeutic effects are, in part, mediated by its ability to modulate the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action on these critical inflammatory cascades, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: Inhibition of Neutrophil Elastase

This compound's primary pharmacological action is the potent and specific inhibition of neutrophil elastase, a serine protease released by activated neutrophils during inflammation.[4][5] Neutrophil elastase contributes to tissue damage by degrading extracellular matrix proteins.[6] Furthermore, it acts as a pro-inflammatory mediator that can activate intracellular signaling pathways, including the JNK and NF-κB pathways, leading to the production of inflammatory cytokines and perpetuating the inflammatory response.[7][8] By inhibiting neutrophil elastase, this compound effectively attenuates these downstream signaling events.

Modulation of the JNK/NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), can activate the JNK and NF-κB signaling pathways.[4][9] Neutrophil elastase can also trigger these pathways.[6][10] this compound intervenes at an early stage by inhibiting neutrophil elastase, thereby reducing the activation of these cascades.

Inhibition of JNK Phosphorylation

The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is activated by phosphorylation in response to cellular stress and inflammatory signals.[7] Activated, phosphorylated JNK (p-JNK) translocates to the nucleus and activates transcription factors, such as c-Jun, leading to the expression of pro-inflammatory genes. Studies have shown that this compound treatment leads to a significant reduction in the levels of p-JNK in cellular and animal models of inflammation.[9][11][12] This inhibition of JNK phosphorylation prevents the downstream activation of inflammatory gene expression.[9]

Inhibition of NF-κB Activation and Nuclear Translocation

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4][13] Upon stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and interleukin-6 (IL-6).[13][14]

This compound has been shown to inhibit the phosphorylation of the NF-κB p65 subunit and prevent its nuclear translocation.[4][9] This is achieved by inhibiting the degradation of IκB.[4] By blocking NF-κB's nuclear entry, this compound effectively halts the transcription of its target inflammatory genes.[5]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key studies demonstrating the inhibitory effects of this compound on the JNK and NF-κB signaling pathways.

| In Vitro Model | Treatment | Outcome Measure | Result | Reference |

| TNF-α-stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs) | This compound (50 µg/mL) | p-JNK protein levels | Significant decrease compared to TNF-α alone | [9] |

| TNF-α-stimulated HPMECs | This compound (100 µg/mL) | p-JNK protein levels | Further significant decrease compared to TNF-α alone | [9] |

| TNF-α-stimulated HPMECs | This compound (50 µg/mL) | p-p65 (NF-κB) protein levels | Significant decrease compared to TNF-α alone | [9] |

| TNF-α-stimulated HPMECs | This compound (100 µg/mL) | p-p65 (NF-κB) protein levels | Further significant decrease compared to TNF-α alone | [9] |

| LPS-stimulated RAW 264.7 mouse macrophages | This compound | IκB phosphorylation | Decreased | [4] |

| LPS-stimulated RAW 264.7 mouse macrophages | This compound | NF-κB activation | Decreased | [4] |

| In Vivo Model | Treatment | Outcome Measure | Result | Reference |

| Klebsiella pneumoniae-induced acute lung injury in rats | This compound | p-JNK protein levels in lung tissue | Significantly reduced compared to ALI group | [9][11] |

| Klebsiella pneumoniae-induced acute lung injury in rats | This compound | p-p65 (NF-κB) protein levels in lung tissue | Significantly reduced compared to ALI group | [9][11] |

| LPS-induced acute lung injury in rats | This compound (10 mg/kg) | NF-κB activity in lung tissue | Inhibited | [5] |

Mandatory Visualizations

This compound's Mechanism of Action on the JNK/NF-κB Pathway

Caption: this compound inhibits Neutrophil Elastase, preventing JNK and NF-κB activation.

Experimental Workflow for Assessing this compound's Effect on NF-κB Translocation

References

- 1. Clinical Utility of the this compound for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound for septic patients with acute respiratory distress syndrome: a systematic review and meta-analysis of a deadly duo [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Neutrophil elastase inhibitor (this compound) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A neutrophil elastase inhibitor, this compound, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 7. Novel effects of neutrophil-derived proteinase 3 and elastase on the vascular endothelium involve in vivo cleavage of NF-kappaB and proapoptotic changes in JNK, ERK, and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound sodium hydrate improves post-traumatic knee osteoarthritis through nuclear factor-κB in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

Sivelestat's Activation of the Nrf2/HO-1 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Sivelestat, a selective neutrophil elastase inhibitor, in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. While clinically utilized for its anti-inflammatory properties in conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), emerging evidence highlights its significant antioxidant effects mediated through this critical cytoprotective pathway.[1][2][3] This document synthesizes experimental findings, presents quantitative data, and details relevant methodologies to provide a comprehensive resource for the scientific community.

The Nrf2/HO-1 Signaling Pathway: A Core Cellular Defense Mechanism

The Nrf2/HO-1 pathway is a pivotal regulator of endogenous antioxidant defenses.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the ubiquitin-proteasome system.[4][5][6] In response to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[5][7] This allows newly synthesized Nrf2 to escape degradation and translocate into the nucleus.[1][6]

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[6][8] This binding initiates the transcription of a broad array of cytoprotective proteins, including detoxification enzymes and antioxidant proteins such as Heme Oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[1] HO-1, in particular, catabolizes heme into carbon monoxide, free iron, and biliverdin (which is subsequently converted to bilirubin), all of which possess potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[9][10]

This compound's Role in Activating the Nrf2/HO-1 Pathway

This compound is a specific inhibitor of neutrophil elastase, an enzyme released during inflammation that can cause significant tissue damage.[11][12] Its primary therapeutic action in ALI/ARDS has been attributed to mitigating this enzyme-mediated damage.[3][11] However, studies have revealed that this compound's protective effects are also mediated by the activation of the Nrf2/HO-1 signaling pathway.[1][2][13]

Treatment with this compound has been shown to promote the nuclear translocation of Nrf2 and subsequently upregulate the expression of HO-1.[1][2] This activation enhances the cellular antioxidant capacity, thereby reducing oxidative stress and inflammation. The precise link between neutrophil elastase inhibition and Nrf2 activation is an area of ongoing research. It is hypothesized that by reducing the inflammatory cascade and subsequent reactive oxygen species (ROS) production initiated by neutrophil elastase, this compound lessens the overall oxidative burden, which in turn triggers the Nrf2-mediated adaptive response. The Nrf2 inhibitor ML385 has been shown to reverse the protective effects of this compound, confirming the critical role of this pathway in its mechanism of action.[1]

Quantitative Data from Experimental Studies

The following tables summarize quantitative findings from a key study investigating this compound's effects on the Nrf2/HO-1 pathway in models of acute lung injury.[1]

Table 1: In Vitro Effects of this compound on TNF-α-stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs)

| Parameter | Control | TNF-α | TNF-α + this compound (100 µg/mL) | TNF-α + this compound + ML385 (Nrf2 inhibitor) |

| Intracellular ROS Levels | Low | High | Significantly Reduced | Reduction Reversed |

| mRNA Expression (IL-1β) | Baseline | Increased | Significantly Decreased | Decrease Reversed |

| mRNA Expression (IL-8) | Baseline | Increased | Significantly Decreased | Decrease Reversed |

| Nuclear Nrf2 Protein | Low | Low | Significantly Increased | Increase Reversed |

| HO-1 Protein | Low | Low | Significantly Increased | Increase Reversed |

| Data synthesized from Zhang et al., 2023.[1] |

Table 2: In Vivo Effects of this compound on Klebsiella pneumoniae (KP)-induced Acute Lung Injury in Rats

| Parameter | Control | ALI (KP-induced) | ALI + this compound | ALI + this compound + ML385 (Nrf2 inhibitor) |

| Lung MDA Levels (Oxidative Stress) | Low | High | Significantly Decreased | Decrease Reversed |

| Lung SOD Activity (Antioxidant) | High | Low | Significantly Increased | Increase Reversed |

| Lung GSH-Px Activity (Antioxidant) | High | Low | Significantly Increased | Increase Reversed |

| Serum TNF-α Levels | Low | High | Significantly Decreased | Decrease Reversed |

| Serum IL-1β Levels | Low | High | Significantly Decreased | Decrease Reversed |

| Nuclear Nrf2 (Lung Tissue) | Low | Low | Significantly Increased | Increase Reversed |

| HO-1 Protein (Lung Tissue) | Low | Low | Significantly Increased | Increase Reversed |

| Data synthesized from Zhang et al., 2023.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to assess this compound's effect on the Nrf2/HO-1 pathway.

References

- 1. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical utility of the neutrophil elastase inhibitor this compound for the treatment of acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neutrophil elastase inhibitor suppresses oxidative stress in obese asthmatic rats by activating Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 8. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

- 9. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages [en.bio-protocol.org]

- 10. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages [bio-protocol.org]

- 11. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 12. Effects of intravenous this compound sodium on prevention of acute respiratory distress syndrome in patients with sepsis: study protocol for a double-blind multicentre randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Sivelestat's Impact on Downstream Inflammatory Mediators: A Technical Guide

Introduction

Sivelestat is a synthetic, specific, and competitive inhibitor of neutrophil elastase (NE), a serine protease released from activated neutrophils during an inflammatory response.[1][2][3] While the primary role of NE is in host defense, its excessive or unregulated activity contributes significantly to tissue damage in various inflammatory conditions, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[3][4] By targeting NE, this compound serves to mitigate the inflammatory cascade, thereby reducing lung injury and improving clinical outcomes.[5][6][7] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on downstream inflammatory mediators, and the experimental protocols used to elucidate these impacts. It is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Core Mechanism and Downstream Signaling Pathways

This compound functions by selectively binding to and inhibiting neutrophil elastase, preventing the degradation of extracellular matrix proteins and mitigating the amplification of the inflammatory cascade.[3] The downstream effects of this inhibition are extensive, impacting several key signaling pathways that regulate the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Neutrophil elastase can activate this pathway, leading to the transcription of numerous pro-inflammatory genes. This compound has been shown to decrease NF-κB activation by inhibiting the phosphorylation of its inhibitory subunit, IκB.[1] This prevents the translocation of NF-κB to the nucleus, thereby suppressing the expression of target genes like TNF-α, IL-6, and iNOS.[1][8]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the PI3K/AKT/mTOR Pathway

Recent studies indicate that this compound can exert its protective effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4] Neutrophil elastase can activate this pathway, which is involved in promoting cell proliferation, survival, and inflammatory responses. By inhibiting NE, this compound leads to decreased expression and activation of PI3K, Akt, and mTOR, which in turn reduces the release of inflammatory factors and inhibits apoptosis.[4]

Caption: this compound's role in inhibiting the PI3K/AKT/mTOR pathway.

Impact on JNK/Nrf2/HO-1 Signaling

This compound has also been shown to attenuate inflammation and oxidative stress by inhibiting the JNK/NF-κB pathway and activating the Nrf2/HO-1 signaling pathway.[5] It reduces the activation of c-Jun N-terminal kinase (JNK), which is involved in inflammatory responses, while promoting the nuclear translocation of Nrf2.[5] This leads to an upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1), thereby protecting cells from oxidative damage.[5]

Quantitative Data on this compound's Impact

The anti-inflammatory effects of this compound have been quantified across numerous in vitro and in vivo studies. The following table summarizes these findings, showcasing the significant reduction in key inflammatory mediators.

| Inflammatory Mediator | Experimental Model | This compound Concentration / Dose | Observed Effect | Reference |

| TNF-α | LPS-stimulated RAW 264.7 macrophages | Not specified | Decreased secretion | [1] |

| LPS-induced ALI in rats | Medium & High doses | Significantly decreased serum levels | [4] | |

| Sepsis patients with ARDS & cardiomyopathy | N/A (Clinical study) | Significantly lower levels at 12, 24, 48, and 72h | [9] | |

| IL-6 | LPS-stimulated RAW 264.7 macrophages | Not specified | Decreased secretion | [1] |

| Patients undergoing cardiopulmonary bypass | N/A (Clinical study) | Significantly decreased levels on POD2 and POD3 | [10] | |

| Sepsis patients with ARDS & cardiomyopathy | N/A (Clinical study) | Significantly lower levels at 12, 24, 48, and 72h | [9] | |

| IL-8 (CXCL8) | Stimulated A549 human alveolar cells | 100 µg/mL | Reduced accumulation in culture medium; significantly inhibited mRNA expression | [11] |

| LPS-induced ALI in rats | Medium & High doses | Significantly decreased serum levels | [4] | |

| Pediatric ARDS patients | N/A (Clinical study) | Significantly more reduced concentration compared to control | [12] | |

| IL-1β | LPS-stimulated porcine whole blood | Not specified | Significantly suppressed levels | [13] |

| Klebsiella pneumoniae-induced ALI in rats | Not specified | Decreased serum levels | [5] | |

| MCP-1 (CCL2) | Stimulated A549 human alveolar cells | 100 µg/mL | Reduced accumulation in culture medium; decreased mRNA expression (not significant) | [11] |

| HMGB1 | LPS-stimulated RAW 264.7 macrophages | Not specified | Decreased secretion | [1] |

| LPS-induced shock in rats | Not specified | Lowered serum and pulmonary HMGB1 levels | [8] | |

| Adhesion Molecules (VCAM-1, ICAM-1) | LPS-induced ALI in rats | Medium & High doses | Significantly decreased serum levels | [4] |

| LPS-treated human lung microvascular cells | Not specified | Attenuated overexpression of ICAM-1 | [2] | |

| iNOS | IL-1β-stimulated rat hepatocytes | Not specified | Inhibited induction of iNOS mRNA and protein, leading to decreased NO production | [14] |

Experimental Protocols

The data presented above were generated using a range of established experimental models and analytical techniques. Below are detailed methodologies for key cited experiments.

In Vitro Methodologies

-

Cell Culture and Stimulation:

-

Human Alveolar Epithelial Cells (A549): A549 cells are cultured and stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) in the presence of varying concentrations of this compound (e.g., 1-100 µg/mL) to assess its effect on chemokine production.[11]

-

Mouse Macrophage Cell Line (RAW 264.7): RAW 264.7 cells are stimulated with LPS in the presence or absence of this compound. This model is used to investigate the effects on a broad range of inflammatory mediators, including TNF-α, IL-6, HMGB1, and nitric oxide (NO).[1]

-

Primary Rat Hepatocytes: Hepatocytes are isolated and cultured, then treated with IL-1β with or without this compound to analyze the induction of inducible nitric oxide synthase (iNOS).[14]

-

-

Analytical Techniques:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures or serum from animal models are collected to quantify the concentration of secreted cytokines and chemokines such as IL-8, MCP-1, TNF-α, and IL-6.[4][11]

-

Real-Time Polymerase Chain Reaction (RT-PCR): Total RNA is extracted from cells to quantify the expression of specific mRNAs, such as IL-8 and MCP-1, to determine if this compound's effect is at the transcriptional level.[11]

-

Western Blotting: Cell lysates are used to determine the expression levels and phosphorylation status of proteins within signaling pathways, such as PI3K, Akt, mTOR, and components of the NF-κB pathway (e.g., p-IκB).[4][5]

-

Caption: A generalized workflow for in vitro this compound experiments.

In Vivo Methodologies

-

Animal Models of Acute Lung Injury (ALI):

-

LPS-Induced ALI in Rats: A common model where ALI/ARDS is induced by intratracheal or intraperitoneal injection of LPS. Rats are divided into groups: a sham group, an LPS (vehicle) group, and LPS + this compound groups (at varying doses, e.g., low, medium, high).[4]

-

Klebsiella pneumoniae-Induced ALI in Rats: To mimic bacterial pneumonia-induced ALI, rats are intratracheally injected with a suspension of Klebsiella pneumoniae.[5]

-

-

Treatment and Sample Collection:

-

This compound Administration: this compound sodium is typically administered via intraperitoneal injection before or after the injurious stimulus.[4]

-

Sample Collection: At specified time points, animals are euthanized. Blood is collected for serum analysis of inflammatory markers. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration. Lung tissues are harvested for histopathological examination (H&E staining), wet/dry weight ratio analysis (to assess edema), and protein/mRNA analysis via Western blot and PCR.[4][5]

-

-

Outcome Measures:

-

Blood Gas Analysis: Arterial blood is analyzed to measure PaO2 and the PaO2/FiO2 ratio, key indicators of oxygenation and lung function.[4]

-

Histopathology: Lung tissue sections are stained and scored by a pathologist to assess the degree of lung injury, including edema, inflammation, and alveolar damage.[4][8]

-

Myeloperoxidase (MPO) Assay: MPO activity in lung tissue is measured as an index of neutrophil infiltration.[15]

-

Conclusion

This compound demonstrates a potent and multifaceted anti-inflammatory profile by specifically inhibiting neutrophil elastase. This primary action prevents the direct tissue damage caused by NE and disrupts the activation of critical pro-inflammatory signaling pathways, including NF-κB and PI3K/AKT/mTOR. The consistent, quantifiable reduction in a wide array of downstream mediators—such as TNF-α, IL-6, IL-8, and HMGB1—across various preclinical and clinical models underscores its therapeutic potential. The detailed experimental protocols provide a framework for future research aimed at further elucidating its mechanisms and exploring its application in other neutrophil-driven inflammatory diseases.

References

- 1. Neutrophil elastase inhibitor (this compound) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Possible pharmacological targets and mechanisms of this compound in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 4. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A neutrophil elastase inhibitor, this compound, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The clinical effectiveness of this compound in treating sepsis patients with both acute respiratory distress syndrome and septic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The neutrophil elastase inhibitor, this compound, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]

- 11. Effects of this compound, a new elastase inhibitor, on IL-8 and MCP-1 production from stimulated human alveolar epithelial type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suppressive effects of the neutrophil elastase inhibitor this compound sodium hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound suppresses iNOS gene expression in proinflammatory cytokine-stimulated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Protective Function of Neutrophil Elastase Inhibitor in Liver Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Neutrophil Elastase by Sivelestat: IC50 and Ki Values

This technical guide provides a comprehensive overview of the inhibitory activity of Sivelestat against neutrophil elastase, detailing its IC50 and Ki values, the experimental protocols for their determination, and the underlying mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Inhibitory Potency of this compound

This compound is a potent and selective inhibitor of neutrophil elastase. Its inhibitory activity, quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), has been determined across various species. The following table summarizes these key quantitative metrics.

| Parameter | Species/Enzyme Source | Value (nM) | Reference |

| IC50 | Human Neutrophil Elastase | 44 | [1][2][3] |

| Human Leukocyte Elastase | 19 - 49 | ||

| Rabbit Neutrophil Elastase | 36 | [1] | |

| Rat Neutrophil Elastase | 19 | [1] | |

| Hamster Neutrophil Elastase | 37 | [1] | |

| Mouse Neutrophil Elastase | 49 | [1] | |

| Unspecified | 3.5 | [4] | |

| Ki | Human Neutrophil Elastase | 200 | [1][2] |

| Unspecified | 24 | [4] |

Experimental Protocols: Determination of IC50 and Ki Values

The determination of the IC50 and Ki values for this compound's inhibition of neutrophil elastase typically involves in vitro enzymatic assays. The following is a generalized protocol based on common methodologies.[5][6]

Objective: To measure the concentration of this compound required to inhibit 50% of neutrophil elastase activity (IC50) and to determine the inhibition constant (Ki).

Materials:

-

Purified human neutrophil elastase

-

This compound (ONO-5046)

-

Fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-AAPV-AMC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, with 750 mM NaCl and 0.5% Igepal)

-

96-well microplates (black, for fluorescence assays)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.

-

Prepare a solution of human neutrophil elastase in the assay buffer to a final concentration of approximately 0.25 nM.[6]

-

Prepare a solution of the fluorogenic substrate in the assay buffer to a final concentration of approximately 5 µM.[6]

-

-

Enzyme Inhibition Assay:

-

To the wells of a 96-well microplate, add the neutrophil elastase solution.

-

Add the different concentrations of the this compound dilutions to the respective wells. Include a control well with no inhibitor.

-

Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.[6]

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the microplate in a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for MeOSuc-AAPV-AMC).[6] The rate of increase in fluorescence is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each this compound concentration.

-

Plot the reaction velocity as a function of the this compound concentration.

-

Fit the data to a suitable dose-response curve using non-linear regression analysis to determine the IC50 value.

-

The Ki value can be determined from the IC50 value, particularly for competitive inhibitors, using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

-

Visualizations: Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for determining the IC50 of this compound and its mechanism of action in inhibiting neutrophil elastase and downstream inflammatory pathways.

Mechanism of Action of this compound

This compound is a synthetic, low-molecular-weight, and highly specific competitive inhibitor of neutrophil elastase.[1][7][8] Its mechanism of action involves binding to the active site of neutrophil elastase, thereby preventing the enzyme from degrading its natural substrates.[9] This targeted inhibition is crucial in various inflammatory conditions where excessive neutrophil elastase activity contributes to tissue damage, such as in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[9]

Neutrophil elastase, a serine protease released by activated neutrophils, plays a significant role in the inflammatory response by breaking down proteins in the extracellular matrix.[9] By inhibiting neutrophil elastase, this compound mitigates this tissue degradation.

Furthermore, the effects of this compound extend to intracellular signaling pathways. Studies have demonstrated that this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[10][11] By inhibiting NF-κB activation, this compound reduces the production of various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and high mobility group box 1 (HMGB1).[11] This modulation of inflammatory signaling pathways contributes to its therapeutic effects in attenuating inflammation and subsequent tissue injury.[10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [neuromics.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Frontiers | The neutrophil elastase inhibitor, this compound, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]

- 9. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 10. A neutrophil elastase inhibitor, this compound, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neutrophil elastase inhibitor (this compound) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Sivelestat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sivelestat, a selective synthetic inhibitor of neutrophil elastase, has garnered significant attention for its potent anti-inflammatory effects. This technical guide provides an in-depth exploration of its mechanism of action, impact on key inflammatory signaling pathways, and a summary of quantitative findings from pivotal preclinical and clinical studies. Detailed experimental protocols and visual representations of its molecular interactions are presented to facilitate further research and drug development efforts.

Core Mechanism of Action

This compound's primary therapeutic action is the direct, competitive, and reversible inhibition of neutrophil elastase.[1] Neutrophil elastase is a serine protease released from activated neutrophils at sites of inflammation. It plays a crucial role in the degradation of extracellular matrix proteins, such as elastin, and contributes to tissue damage.[1] By binding to the active site of neutrophil elastase, this compound effectively blocks its proteolytic activity, thereby mitigating inflammatory tissue destruction.[1]

Beyond its direct enzymatic inhibition, this compound exerts broader anti-inflammatory effects by modulating key intracellular signaling pathways, as detailed in the following sections.

Modulation of Inflammatory Signaling Pathways

This compound has been shown to interfere with multiple signaling cascades that are central to the inflammatory response. These interactions contribute to its ability to reduce the production of pro-inflammatory mediators and protect against cellular and tissue damage.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. This compound has been demonstrated to suppress NF-κB activation.[2][3] It achieves this by inhibiting the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, including those for inflammatory cytokines like TNF-α and IL-6.[2]

Crosstalk with JNK and Nrf2/HO-1 Signaling

This compound has also been shown to attenuate acute lung injury by inhibiting the JNK/NF-κB signaling pathway and activating the Nrf2/HO-1 pathway.[4][5] The c-Jun N-terminal kinase (JNK) pathway, when activated by stimuli like TNF-α, contributes to the inflammatory response.[4] this compound can inhibit the phosphorylation of JNK, leading to a decrease in inflammatory cytokine production.[4]

Concurrently, this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][5] In the nucleus, Nrf2 upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to counteract oxidative stress, a key component of inflammation.[4][5]

Influence on the PI3K/AKT/mTOR Pathway

In models of lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS), this compound has been found to inhibit the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is involved in cell survival, proliferation, and inflammation. By downregulating the expression of key components like PI3K, AKT, and mTOR, this compound can reduce the expression of adhesion molecules (VCAM-1, ICAM-1) and pro-inflammatory cytokines, thereby mitigating neutrophil-endothelial cell adhesion and the ensuing inflammatory cascade.[6][7]

Quantitative Effects on Inflammatory Markers

The anti-inflammatory efficacy of this compound has been quantified in numerous studies, demonstrating its ability to reduce key inflammatory mediators.

In Vitro Studies

| Cell Line | Stimulus | This compound Concentration | Outcome | Fold/Percent Change | Citation |

| RAW 264.7 Macrophages | LPS | Not specified | TNF-α secretion | Decreased | [2] |

| RAW 264.7 Macrophages | LPS | Not specified | IL-6 secretion | Decreased | [2] |

| RAW 264.7 Macrophages | LPS | Not specified | HMGB1 secretion | Decreased | [2] |

| A549 (AEC-II like) | Endotoxin or TNF-α | 100 µg/mL | IL-8 production | Reduced | [8] |

| A549 (AEC-II like) | Endotoxin or TNF-α | 100 µg/mL | MCP-1 production | Reduced | [8] |

| HPMECs | TNF-α | Not specified | IL-1β, IL-8, TNF-α levels | Decreased | [4] |

| HUVECs | LPS (1 µg/mL) | 1 µM | iNOS, ICAM-1, p-ERK protein levels | Substantially suppressed | [9] |

In Vivo Studies

| Animal Model | Condition | This compound Dosage | Outcome | Result | Citation |

| Porcine whole blood | LPS-stimulated | Not specified | IL-1β production | Significantly suppressed (p<0.05) | [10][11] |

| Rats | LPS-induced ARDS | 6, 10, or 15 mg/kg | Serum NE, VCAM-1, IL-8, TNF-α | Decreased in a dose-dependent manner | [6][7] |

| Rats | K. pneumoniae-induced ALI | Not specified | Serum IL-1β, IL-8, TNF-α | Markedly decreased | [4] |

| Rats | K. pneumoniae-induced ALI | Not specified | Neutrophil percentage in BALF | Decreased | [4] |

| Rats | Sepsis (CLP model) | Not specified | Serum TNF-α, IL-1β, HMGB1 | Suppressed overproduction | [12] |

| Mice | Ischemia-reperfusion kidney injury | Not specified | mRNA of IL-6, MIP-2, MCP-1, TNF-α | Diminished levels | [13] |

Clinical Studies

| Patient Population | Condition | Key Finding | Citation |

| Sepsis patients with ARDS and SCM | Sepsis | Significantly lower IL-6, IL-8, and TNF-α levels at 12, 24, 48, and 72h | [14] |

| Sepsis patients with ARDS and SCM | Sepsis | Significantly lower HMGB1 levels at 72h | [14] |